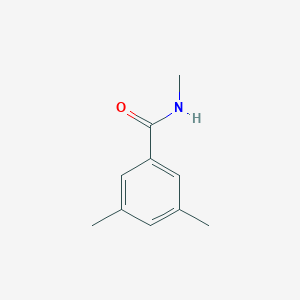
N,3,5-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paederosidic acid is a naturally occurring iridoid glycoside isolated from the plant Paederia scandens. This compound has garnered significant attention due to its diverse biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paederosidic acid is primarily extracted from Paederia scandens using various extraction methods. One notable method involves the use of microbubbles generated under optimal extraction conditions to achieve high yield . Traditional extraction methods include hot water extraction, organic solvent extraction, and supercritical extraction .
Industrial Production Methods
Industrial production of paederosidic acid typically involves large-scale extraction from Paederia scandens. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Paederosidic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of paederosidic acid, which can be further studied for their biological activities .
Scientific Research Applications
Paederosidic acid has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent
Mechanism of Action
Paederosidic acid exerts its effects primarily through the induction of mitochondria-mediated apoptosis. It upregulates pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, triggering the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Paederoside: Another iridoid glycoside from Paederia scandens with similar biological activities.
Asperuloside: An iridoid glycoside with anti-inflammatory properties.
Uniqueness
Paederosidic acid stands out due to its potent anticancer activity, particularly against lung cancer cells, and its ability to induce apoptosis through the mitochondria-mediated pathway . Its unique extraction method using microbubbles also sets it apart from other similar compounds .
Properties
CAS No. |
172369-18-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
OUVOUFRXCCSSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
Synonyms |
Benzamide, N,3,5-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















